molecular formula C11H16FNO B13291130 2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol

2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol

Cat. No.: B13291130
M. Wt: 197.25 g/mol
InChI Key: XSSOHQKGAASFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H16FNO It is a fluorinated derivative of phenylethanolamine, characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol typically involves the reaction of 2-fluorophenylpropanol with ethylene oxide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the propanol reacts with the ethylene oxide to form the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amine or alcohol derivatives.

    Substitution: Results in halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Fluorophenyl)propyl]amino}ethan-1-ol
  • 2-{[1-(4-Fluorophenyl)propyl]amino}ethoxy}ethan-1-ol
  • 2-Amino-5-fluorobenzophenone

Uniqueness

2-{[1-(2-Fluorophenyl)propyl]amino}ethan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity to molecular targets and overall pharmacological profile.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)propylamino]ethanol

InChI

InChI=1S/C11H16FNO/c1-2-11(13-7-8-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,2,7-8H2,1H3

InChI Key

XSSOHQKGAASFTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1F)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.